molecular formula C41H62O2 B1261388 3-(All-trans-heptaprenyl)benzene-1,2-diol

3-(All-trans-heptaprenyl)benzene-1,2-diol

Cat. No. B1261388
M. Wt: 586.9 g/mol
InChI Key: OOYKEXOZUBWOSX-NFDZFSPWSA-N
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Description

3-(all-trans-heptaprenyl)benzene-1,2-diol is a 3-(all-trans-polyprenyl)benzene-1,2-diol in which the substituent at position 3 is an all-trans-heptaprenyl moiety.

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Benzodioxanes : Benzene-1,2-diol reacts with propargylic carbonates in the presence of a palladium catalyst and a chiral diphosphine, yielding 2-alkylidene-3-alkyl-1,4-benzodioxanes with high enantiomeric excess, indicating potential in asymmetric synthesis (Labrosse, Lhoste, & Sinou, 2000).

Complex Formation

  • Aluminium(III) Complexes with Benzene-1,2-diol : Benzene-1,2-diol forms anionic complexes with aluminium(III) ions, resulting in mononuclear and polynuclear entities. This suggests potential applications in materials science and coordination chemistry (Caulfield, Mcallister, Russo, & Solomon, 2001).

Structural and Electronic Properties

  • Structural Analysis in Different Solvents : A study on a similar compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, investigated its structural and electronic properties in various solvents. Such studies are crucial for understanding the solvation effects on molecular properties (Julie et al., 2021).

Catalysis and Chemical Reactions

  • Hydroxylation Catalysis : Research involving the hydroxylation of benzene demonstrates the utility of benzene-1,2-diol derivatives in catalytic processes, potentially offering avenues for exploration in organic synthesis (Kal, Draksharapu, & Que, 2018).

Identification and Characterization

  • Quantum Chemical Calculations for Identification : Density functional theory has been used to identify and characterize compounds like 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol, highlighting the potential for computational methods in the study of similar compounds (Parlak et al., 2011).

properties

Product Name

3-(All-trans-heptaprenyl)benzene-1,2-diol

Molecular Formula

C41H62O2

Molecular Weight

586.9 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]benzene-1,2-diol

InChI

InChI=1S/C41H62O2/c1-32(2)16-9-17-33(3)18-10-19-34(4)20-11-21-35(5)22-12-23-36(6)24-13-25-37(7)26-14-27-38(8)30-31-39-28-15-29-40(42)41(39)43/h15-16,18,20,22,24,26,28-30,42-43H,9-14,17,19,21,23,25,27,31H2,1-8H3/b33-18+,34-20+,35-22+,36-24+,37-26+,38-30+

InChI Key

OOYKEXOZUBWOSX-NFDZFSPWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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